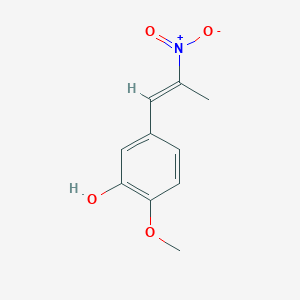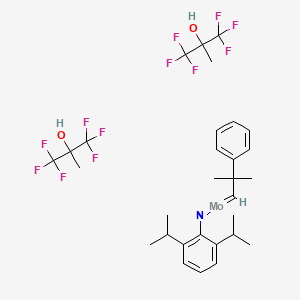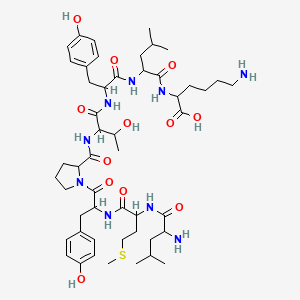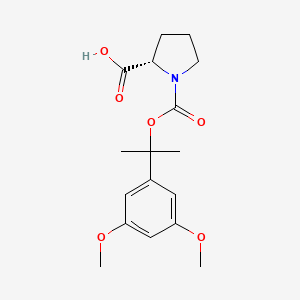
Azanide;hydrogen carbonate;platinum(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;hydrogen carbonate;platinum(2+) is a complex compound that consists of azanide (NH₂⁻), hydrogen carbonate (HCO₃⁻), and platinum in the +2 oxidation state (Pt²⁺)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanide;hydrogen carbonate;platinum(2+) typically involves the reaction of platinum(II) salts with azanide and hydrogen carbonate sources. One common method is to dissolve platinum(II) chloride (PtCl₂) in water, followed by the addition of sodium azanide (NaNH₂) and sodium hydrogen carbonate (NaHCO₃). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of azanide;hydrogen carbonate;platinum(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as filtration, crystallization, and drying are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Azanide;hydrogen carbonate;platinum(2+) can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form platinum metal or lower oxidation state complexes.
Substitution: Ligands such as azanide and hydrogen carbonate can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum metal. Substitution reactions can result in the formation of new platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Azanide;hydrogen carbonate;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which azanide;hydrogen carbonate;platinum(2+) exerts its effects involves the interaction of the platinum center with various molecular targets. In catalysis, the platinum center facilitates the activation of substrates, leading to the formation of reaction intermediates and products. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death or other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Platinum(II) chloride (PtCl₂): A common platinum(II) compound used in various chemical reactions.
Sodium azanide (NaNH₂): A source of azanide ions used in organic synthesis.
Sodium hydrogen carbonate (NaHCO₃): A common reagent used in acid-base reactions.
Uniqueness
Azanide;hydrogen carbonate;platinum(2+) is unique due to the combination of azanide, hydrogen carbonate, and platinum(2+) in a single compound. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, materials science, and medicine.
Propiedades
Fórmula molecular |
CH9N4O3Pt-3 |
|---|---|
Peso molecular |
320.19 g/mol |
Nombre IUPAC |
azanide;hydrogen carbonate;platinum(2+) |
InChI |
InChI=1S/CH2O3.4H2N.Pt/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H2;/q;4*-1;+2/p-1 |
Clave InChI |
RIQJBJYXZPMIAW-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



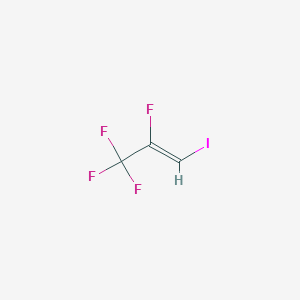
![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)

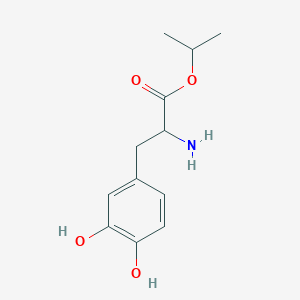
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

